BenchChemオンラインストアへようこそ!

Echinatin

Antioxidant Radical scavenging Chalcone structure-activity

Echinatin is a retrochalcone from Glycyrrhiza inflata featuring a transposed A/B-ring configuration that distinguishes it from conventional chalcones. Select echinatin over licochalcone B for anticancer programs targeting PC3, MCF7, and HepG2 lines, where it demonstrates superior antiproliferative potency (IC50 = 23.45–41.83 µM vs 36.04–39.53 µM). For Nrf2/ARE-mediated hepatoprotection studies, echinatin (4.09-fold Nrf2 activation) is functionally interchangeable with licochalcone A (4.07-fold). Its intermediate h3β-HSD2 inhibitory potency (IC50 = 1.746 µM) supports SAR and dose-response investigations. An 82%-yield one-step Cu(II)-mediated synthesis enables cost-efficient analog library generation. Order ≥98% HPLC-pure material for reproducible research outcomes.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 34221-41-5
Cat. No. B1671081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEchinatin
CAS34221-41-5
SynonymsEchinatin;  Retrochalcone; 
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)O)C=CC(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C16H14O4/c1-20-16-10-14(18)8-4-12(16)5-9-15(19)11-2-6-13(17)7-3-11/h2-10,17-18H,1H3/b9-5+
InChIKeyQJKMIJNRNRLQSS-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Echinatin (CAS 34221-41-5): What Scientific Procurement Teams Need to Know


Echinatin is a retrochalcone flavonoid isolated from the roots of Glycyrrhiza inflata (licorice) [1]. Unlike ordinary chalcones such as isoliquiritigenin, echinatin possesses a transposed A- and B-ring configuration, wherein the A-ring and C3-unit derive from cinnamate origin and the B-ring from acetate-malonate origin—a biosynthetic distinction that underlies its unique structure-activity profile [2]. The compound exhibits a molecular formula of C16H14O4 (molecular weight 270.28 g/mol) and has demonstrated documented activities in hepatoprotection, anti-inflammation, and antioxidation across in vitro and in vivo systems [1].

Why Echinatin Cannot Be Readily Replaced by Other Licorice Chalcones in Research Protocols


Retrochalcones isolated from Glycyrrhiza species—including echinatin, licochalcone A, licochalcone B, and isoliquiritigenin—are structurally related yet exhibit substantial divergence in quantitative bioactivity across multiple validated assays [1]. In enzymatic inhibition studies against human 3β-HSD2, echinatin (IC50 = 1.746 µM) demonstrates approximately 3.5-fold lower potency than isoliquiritigenin (IC50 = 0.391 µM) [2]. Conversely, in direct cytotoxicity assessments against PC3 and MCF7 cancer cell lines, echinatin (IC50 = 23.45–41.83 µM) exhibits superior antiproliferative activity compared to licochalcone B (IC50 = 36.04–39.53 µM) [3]. These bidirectional potency differences across assay systems preclude reliable substitution without experimental validation. Furthermore, echinatin's absolute oral bioavailability of approximately 6.81% in rats differs markedly from that of structurally distinct chalcones with alternative substitution patterns [4]. Such quantitative heterogeneity across potency, selectivity, and ADME parameters renders generic class-level substitution scientifically invalid.

Echinatin vs. Comparator Chalcones: Quantitative Differentiation Evidence Guide


Antioxidant Potency: Echinatin vs. Licochalcone A in Four Colorimetric Assays

In a 2018 comparative study evaluating antioxidant mechanisms, echinatin consistently yielded higher IC50 values than licochalcone A across four distinct colorimetric assay systems [1]. This finding indicates that licochalcone A, bearing a 1,1-dimethyl-2-propenyl substituent absent in echinatin, exhibits superior radical-scavenging and metal-reducing capacity [1]. The study concluded that the 1,1-dimethyl-2-propenyl group significantly enhances antioxidant action in both aqueous and alcoholic solutions, providing a structural basis for the observed potency differential [1].

Antioxidant Radical scavenging Chalcone structure-activity

Human 3β-HSD2 Inhibition: Rank-Order Potency Across Five Licorice Chalcones

A 2023 structure-activity relationship study evaluated five chalcones from licorice for their inhibitory activity against human 3β-hydroxysteroid dehydrogenase type 2 (h3β-HSD2), an enzyme critical for sex hormone and corticosteroid precursor biosynthesis [1]. Echinatin (IC50 = 1.746 µM) ranked fourth in potency, trailing isoliquiritigenin (IC50 = 0.391 µM), licochalcone A (IC50 = 0.494 µM), and licochalcone B (IC50 = 1.485 µM), while substantially outperforming the parent chalcone scaffold (IC50 = 100.3 µM) [1]. Against rat 3β-HSD1, the rank order was identical: isoliquiritigenin (0.829 µM) > licochalcone A (1.165 µM) > licochalcone B (1.866 µM) > echinatin (2.593 µM) > chalcone (101.2 µM) [1]. Molecular docking indicated that binding occurs at the steroid and/or NAD⁺-binding site via a mixed-mode mechanism [1].

Steroidogenesis Enzyme inhibition Endocrine pharmacology

Nrf2 Activation: Echinatin Matches Licochalcone A in HepG2C8 Reporter Assay

A systematic phytochemical investigation of Glycyrrhiza inflata evaluated 77 isolated compounds for Nrf2 activation using an ARE-luciferase reporter assay in HepG2C8 cells [1]. Among the chalcones tested, echinatin induced Nrf2 activation by 4.09-fold over baseline, a magnitude comparable to licochalcone A (4.07-fold), though slightly lower than licochalcone B (5.17-fold) [1]. All three compounds demonstrated hepatoprotective effects in a CCl₄-induced acute liver injury mouse model at doses of 10 or 50 mg/kg (oral gavage, 7 days) [1]. Notably, echinatin had previously shown hepatoprotective activity at lower intraperitoneal doses (5 or 10 mg/kg, 3 days) in C57BL/6J mice [1].

Hepatoprotection Nrf2 pathway Oxidative stress

Cytotoxicity Against PC3, MCF7, and HepG2 Cells: Echinatin Outperforms Licochalcone B

A 2022 cytotoxic activity-guided fractionation study of Glycyrrhiza echinata roots evaluated retrochalcones against three human cancer cell lines: PC3 (prostate), MCF7 (breast), and HepG2 (liver) [1]. Among the tested compounds, echinatin (compound 3) exhibited IC50 values ranging from 23.45 to 41.83 µM, demonstrating superior antiproliferative potency compared to licochalcone B (compound 4, IC50 = 36.04–39.53 µM) [1]. The study further demonstrated that echinatin at 23 µM induced apoptosis and significantly suppressed cell cycle progression in G1 and G2/M phases, along with antimigratory effects in wound healing assays on PC3 cells [1]. Notably, tetrahydroxylmethoxychalcone (compound 5, IC50 = 7.09–80.81 µM) exhibited the broadest potency range and selectivity on prostate cancer cells (selectivity index = 5.19) [1].

Anticancer Cytotoxicity Retrochalcone

Synthetic Accessibility: One-Step Cu(II)-Mediated Synthesis with 82% Yield

A 2017 synthetic methodology study reported a Cu(II)-mediated aldol condensation approach for chalcone synthesis, enabling the one-step preparation of echinatin from acetophenone and aldehyde precursors in the presence of catalytic copper(II) bromide at 70 °C [1]. Using this method, echinatin was synthesized with an isolated yield of 82% without requiring protection/deprotection steps [1]. The reaction proceeds via a catalytically generated α-bromocarbonyl intermediate, with HBr-promoted aldol condensation and catalyst reconstitution from HOBr and HBr byproducts [1]. This contrasts with earlier multi-step synthetic routes to retrochalcones and provides a practical advantage for derivatization campaigns [2].

Chemical synthesis Process chemistry Natural product derivatization

Oral Bioavailability: Quantitative PK Parameter in Sprague-Dawley Rats

A validated UPLC-MS/MS method was developed and applied to characterize the pharmacokinetic profile of echinatin in adult male Sprague-Dawley rats following intravenous (5 mg/kg) and oral (20 mg/kg) administration [1]. The absolute oral bioavailability (F) of echinatin was determined to be approximately 6.81% [1]. Echinatin demonstrated rapid absorption and elimination, with extensive tissue distribution [1]. While direct comparative bioavailability data for licochalcone A or isoliquiritigenin under identical experimental conditions are not available in this study, the low absolute bioavailability of echinatin represents a critical parameter for study design when oral administration is contemplated [1].

Pharmacokinetics ADME Drug development

When to Select Echinatin: Evidence-Backed Research and Industrial Application Scenarios


Oncology Research: When Cytotoxicity Against PC3/MCF7/HepG2 Cells Outweighs Licochalcone B

Based on direct comparative cytotoxicity data, echinatin (IC50 = 23.45–41.83 µM) demonstrates superior antiproliferative activity against PC3, MCF7, and HepG2 cancer cell lines compared to licochalcone B (IC50 = 36.04–39.53 µM) [1]. Researchers focused on retrochalcone-mediated anticancer mechanisms—particularly those involving G1/G2-M cell cycle arrest, apoptosis induction, and antimigratory effects—should select echinatin over licochalcone B when maximal potency is required in these cell models [1]. This scenario is especially relevant for natural product oncology programs evaluating licorice-derived chalcones as lead compounds for prostate, breast, or liver cancer applications [1].

Hepatoprotection and Nrf2 Pathway Studies: Interchangeable Use with Licochalcone A

Echinatin activates Nrf2 by 4.09-fold, a magnitude nearly identical to licochalcone A (4.07-fold) in the ARE-luciferase reporter assay in HepG2C8 cells [2]. Both compounds demonstrate comparable hepatoprotective efficacy in CCl₄-induced acute liver injury models in mice [2]. Researchers investigating Nrf2-mediated cytoprotection, antioxidant response element (ARE) signaling, or hepatoprotection against chemical injury can consider echinatin and licochalcone A functionally interchangeable in this specific context [2]. This interchangeability supports compound selection based on other differentiating factors such as synthetic accessibility, cost, or availability rather than bioactivity divergence [2].

Steroidogenesis Research: Selecting Lower-Potency h3β-HSD2 Inhibitor for Comparative Studies

In h3β-HSD2 inhibition assays, echinatin (IC50 = 1.746 µM) occupies a defined intermediate position in the chalcone potency hierarchy—more potent than the parent chalcone scaffold (IC50 = 100.3 µM) but less potent than isoliquiritigenin (0.391 µM), licochalcone A (0.494 µM), and licochalcone B (1.485 µM) [3]. This intermediate potency profile makes echinatin the preferred comparator compound for structure-activity relationship studies aimed at identifying the minimal structural requirements for h3β-HSD2 inhibition, as well as for dose-response studies requiring partial rather than maximal enzyme suppression [3]. The rank-order dataset across five chalcones provides a robust framework for mechanistic investigations in reproductive endocrinology and steroid hormone biosynthesis [3].

Medicinal Chemistry Derivatization: Leveraging 82% Yield One-Step Synthesis

The Cu(II)-mediated one-step synthetic route to echinatin achieves an 82% isolated yield under mild conditions (70 °C) without protection/deprotection steps [4]. This high-yielding methodology positions echinatin as a practical scaffold for derivatization campaigns, enabling efficient generation of analog libraries for structure-activity relationship studies [4]. Researchers engaged in chalcone-focused medicinal chemistry programs—particularly those investigating 1,3,4-oxadiazole derivatives or other echinatin-based analogs for enhanced bioactivity—benefit from this accessible synthetic entry point [4]. The method's simplicity reduces procurement costs and accelerates lead optimization timelines relative to compounds requiring multi-step synthetic sequences [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Echinatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.